Bis-triazine

Descripción

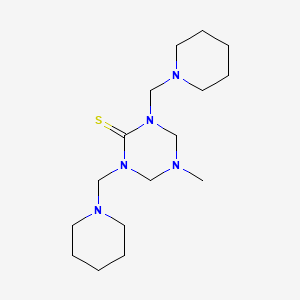

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

53818-15-8 |

|---|---|

Fórmula molecular |

C16H31N5S |

Peso molecular |

325.5 g/mol |

Nombre IUPAC |

5-methyl-1,3-bis(piperidin-1-ylmethyl)-1,3,5-triazinane-2-thione |

InChI |

InChI=1S/C16H31N5S/c1-17-12-20(14-18-8-4-2-5-9-18)16(22)21(13-17)15-19-10-6-3-7-11-19/h2-15H2,1H3 |

Clave InChI |

CRQJERFKOCCFPE-UHFFFAOYSA-N |

SMILES |

CN1CN(C(=S)N(C1)CN2CCCCC2)CN3CCCCC3 |

SMILES canónico |

CN1CN(C(=S)N(C1)CN2CCCCC2)CN3CCCCC3 |

Otros números CAS |

53818-15-8 |

Sinónimos |

1,3-bis(methylene-piperidino)-5-methylhexahydro-1,3,5-triazino-2-thione bis-triazine |

Origen del producto |

United States |

Applications of Bis Triazine Compounds in Advanced Materials and Technologies

Separation Science and Nuclear Fuel Cycle Research

The chemical similarity between trivalent actinides (An(III)) and lanthanides (Ln(III)) presents a significant challenge in the nuclear fuel cycle, particularly in the partitioning and transmutation strategies aimed at managing radioactive waste. Bis-triazine ligands, with their nitrogen-donor atoms, have shown exceptional promise in selectively extracting and separating these elements.

Selective Extraction and Partitioning of Minor Actinides from Lanthanides

This compound derivatives, such as those based on phenanthroline (BTPhen) and bipyridine (BTBP) scaffolds, are highly effective ligands for the selective extraction of minor actinides (e.g., Am(III), Cm(III)) from lanthanides (e.g., Eu(III)) iaea.orgrsc.orgreading.ac.ukrsc.orgresearchgate.netnih.govresearchgate.netacs.orgreading.ac.ukrsc.orgkit.edu. These ligands typically coordinate to the metal ions through their nitrogen atoms, forming stable complexes. The structural pre-organization and specific arrangement of the triazine moieties in ligands like CyMe4-BTPhen contribute to their high selectivity. Research has demonstrated that BTPhen ligands can achieve significantly higher separation factors (SF) for Am(III) over Eu(III) compared to their bipyridine counterparts researchgate.net. Sulfonated this compound ligands have also proven effective in aqueous complexation, offering an alternative approach to selective separation rsc.orgrsc.org.

| Ligand Type / Derivative | Target Separation | Separation Factor (SF) | Conditions / Notes | Citation(s) |

| CyMe4-BTPhen | Am(III)/Eu(III) | 68–400 | Solvent extraction | researchgate.net |

| CyMe4-BTPhen | Am(III)/Eu(III) | ~140 | 4 M HNO3 | reading.ac.uk |

| Sulfonated Bis-triazines | Am(III)/Eu(III) | 138–934 | Aqueous complexation | rsc.orgrsc.org |

| CyMe4-BTPhen | Am(III)/Cm(III) | ~2 | 4 M HNO3 | rsc.org |

| Substituted di-pyridyltriazines | An(III)/Ln(III) | High | Solvent extraction | iaea.org |

| Quaterpyridine | An(III)/Ln(III) | Highest | Low HNO3 | iaea.org |

| Quinquepyridine | An(III)/Ln(III) | Highest | Low HNO3 | iaea.org |

The efficiency of these ligands is often quantified by distribution ratios (D) and separation factors (SF), where a higher SF indicates greater selectivity for actinides over lanthanides reading.ac.uk. Factors such as the number of coordinating nitrogen atoms and the ligand's basicity can influence metal extraction and separation capabilities iaea.org.

Development of Masking Agents for Fission and Corrosion Products

Beyond actinide separation, this compound compounds also play a role in managing other radioactive elements present in nuclear waste streams, such as fission and corrosion products (e.g., Ni(II), Pd(II), Ag(I), Cd(II)) reading.ac.ukrsc.orgepj-n.orgmdpi.comchalmers.seresearchgate.netresearchgate.net. These ligands can act as masking agents, selectively complexing with or suppressing the extraction of these unwanted elements, thereby preventing their co-extraction with valuable actinides or facilitating their removal from waste solutions. Hydrophilic anionic or cationic bis-triazines have been developed to effectively mask specific corrosion and fission products, allowing for their separation from minor actinides like Am(III) rsc.org.

Design of Solid-Supported Extraction Systems (e.g., Functionalized Nanoparticles, Polymeric Resins)

To overcome the limitations of traditional solvent extraction, such as solvent waste generation and handling, this compound ligands have been immobilized onto solid supports. This includes functionalizing magnetic nanoparticles (MNPs) and polymeric resins reading.ac.ukrsc.orgclockss.orgresearchgate.netansto.gov.au. For instance, phenanthroline-bis-triazine (C1-BTPhen) ligands immobilized on zirconia-coated maghemite (γ-Fe2O3) magnetic nanoparticles have demonstrated the ability to co-extract Am(III) and Eu(III) from nitric acid solutions clockss.orgresearchgate.net. Similarly, silica-coated magnetic nanoparticles functionalized with CyMe4-BTPhen have shown quantitative separation of Am(III) from Eu(III) rsc.org. These solid-supported systems offer advantages such as ease of separation (e.g., via magnetic fields), reusability, and reduced secondary waste, making them attractive for advanced separation processes reading.ac.ukrsc.orgclockss.org.

| System Type | Functional Ligand | Target Elements | Extraction Efficiency | Conditions / Notes | Citation(s) |

| Magnetic Nanoparticles (MNPs) | C1-BTPhen | Am(III), Eu(III) | ~20% | 4 M HNO3 | clockss.orgresearchgate.net |

| Silica-coated MNPs | CyMe4-BTPhen | Am(III), Eu(III) | Quantitative | HNO3 solutions | rsc.org |

| Silica gels | BTBP / BTPhen | An, Ln, FPs | Near-quantitative | Column separation | reading.ac.uk |

Polymeric Materials and Resins Research

This compound structures are also integral to the development of advanced polymeric materials, particularly thermosetting resins and composites, owing to their inherent thermal stability, mechanical strength, and desirable dielectric properties.

Integration of Bis-Triazines into Thermosetting Resins (e.g., Bismaleimide-Triazine Resins)

Bismaleimide-triazine (BT) resins are a class of high-performance thermosetting polymers widely used in electronic applications, such as printed circuit boards (PCBs), due to their excellent thermal stability, dimensional stability, low water absorption, and good mechanical properties pcbmake.comglobethesis.comscispace.comtandfonline.comresearchgate.net. These resins are typically formed by the copolymerization of bismaleimide (B1667444) and cyanate (B1221674) ester monomers, which crosslink to form a rigid triazine network pcbmake.comglobethesis.comresearchgate.net. While BT resins exhibit high glass transition temperatures (Tg) often exceeding 200°C and good thermal decomposition temperatures (Td), they can be prone to brittleness due to their high cross-linking density pcbmake.comglobethesis.comresearchgate.net. Strategies to enhance toughness include incorporating modifiers like octa(maleimidophenyl)silsesquioxane (OMPS) or polyethylene (B3416737) glycol (PEG), which can improve mechanical properties such as elongation, tensile strength, and toughness without significantly compromising thermal performance tandfonline.comresearchgate.net. Fluorinated BT resins have also been developed to achieve enhanced dielectric properties researchgate.net.

| Resin Type / Modification | Key Property Measured | Value / Improvement | Conditions / Notes | Citation(s) |

| BT resin | Tg | > 200 °C | pcbmake.com | |

| Fluorinated BT resin | Tg | > 220 °C | Td5 > 400 °C | researchgate.net |

| Fluorinated BT resin | Impact Strength | 20 kJ/m² | Flexural Strength: 120 MPa | researchgate.net |

| Boz-ph/BMI-80 resin | Tg | 325–333 °C | Dielectric Constant: 3.51, Dielectric Loss: 0.008 (at 10 MHz) | researchgate.net |

| PEG-modified GFBT (5 wt% PEG-8000) | Elongation | +67.1% | Compared to unmodified; UTS +17.9%, Toughness +78.2% | tandfonline.com |

| BT resin with OMPS (1 wt%) | Thermal Properties | Enhanced | Tg slightly increased | researchgate.net |

Synthesis and Development of Triazine-Based Polymers and Composites

Beyond BT resins, a variety of other triazine-based polymers and composites are being synthesized and investigated for diverse applications. These include polymers designed for flame retardancy, carbon capture, and tissue engineering.

Flame Retardant Composites: s-triazine bishydrazino and bishydrazido-based polymers have been synthesized and incorporated into polypropylene (B1209903) (PP) to create flame-retardant composites mdpi.comnih.gov. These polymers exhibit good thermal stability and high Limited Oxygen Index (LOI) values, classifying them as flame retardant and self-extinguishing materials mdpi.comnih.gov.

Porous Polymers: Triazine-based conjugated microporous polymers (CMPs) and covalent triazine frameworks (CTFs) are being explored for applications such as hydrogen production and CO2 capture researchgate.netacs.orgacs.org. For example, triazine-based CMPs have shown significant hydrogen evolution rates under photocatalytic conditions, with performance correlating to the triazine unit content acs.org. Similarly, nitrogen-enriched porous carbons derived from triazine-based polymers exhibit high CO2 uptake capacities acs.org.

Specialty Polymers: Novel triazine-trione thermosets have been developed as promising scaffolds for tissue engineering, demonstrating good cytocompatibility and supporting cell differentiation nih.gov.

| Polymer Type / Application | Key Property Measured | Value / Improvement | Conditions / Notes | Citation(s) |

| s-triazine polymers (5b,c; 7a–c) | LOI | 27.23%–30.85% | Flame retardant, self-extinguishing | mdpi.comnih.gov |

| T-CMP-1 (Triazine-based CMP) | H2 Evolution Rate | 3214.3 μmol h⁻¹ g⁻¹ | Photocatalytic water splitting | acs.org |

| Triazine-based POPs (for CO2) | CO2 Uptake | 120–207 mg/g | At 273 K and 1.0 bar; BET surface area: 394–1873 m²/g | acs.org |

| CPTPN (for Pd(II) recovery) | qm (Pd(II) capacity) | 389.7 mg/g (3M HNO3) / 428.6 mg/g (6M HNO3) | Cationic pyridyl triazine polymeric network | researchgate.net |

| TATO thermosets (e.g., TATO-3) | Compression Modulus | 411 MPa | For tissue engineering scaffolds; Tg: 62.5 °C | nih.gov |

Compound List

this compound (general term)

Phenanthroline-bis-triazine (C1-BTPhen)

Bis(1,2,4-triazin-3-yl)-1,10-phenanthroline (BTPhen)

Bis(1,2,4-triazin-3-yl)-2,2'-bipyridine (BTBP)

2,6-bis(1,2,4-triazin-3-yl)pyridine (BTP)

CyMe4-BTPhen

CyMe4-BTBP

CyMe4-BTP

Substituted di-pyridyltriazines

Quaterpyridine

Quinquepyridine

Bismaleimide-triazine (BT) resins

Octa(maleimidophenyl)silsesquioxane (OMPS)

4,4′-bismaleimidodiphenylmethane (BMI)

2,2′-bis(4-cyanatophenyl)propane (BCE)

2,2′-diallyl bisphenol A (DBA)

Diglycidyl ether of bisphenol A (E-51)

Graphene oxide (GO)

0,0-diallylbisphenol A functionalized graphene oxide (DBA-GO)

Graphene oxide/carboxylic multi-walled carbon nanotubes (GO/MWCNTs-COOH)

s-triazine bishydrazino-based polymers

s-triazine bishydrazido-based polymers

Triazine-based conjugated microporous polymers (CMPs)

Covalent triazine frameworks (CTFs)

Cationic pyridyl triazine polymeric network (CPTPN)

Triazine-trione (TATO) formulations

Bismaleimide-triazine (BT) resin with OMPS

Boz-ph/BMI-80 resin

PEG-modified glass fiber-reinforced BT (GFBT) resin

Fluorinated BT resins

Triazine-based porous organic polymers (POPs)

The information presented in this article is based on research findings related to the applications of this compound compounds in separation science and advanced polymeric materials. The data tables summarize key performance metrics and properties reported in the literature.

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy is a cornerstone in the analysis of bis-triazines, providing detailed insights into their atomic and molecular frameworks.

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of this compound derivatives in solution. However, the characterization of these compounds can be challenging due to low solubility in common deuterated solvents and the complexity of their spectra. tdx.cat Factors such as intermolecular hydrogen bonding and π-stacking can lead to the formation of insoluble aggregates. To overcome solubility issues, co-solvents like trifluoroacetic acid (TFA) or elevated temperatures are sometimes employed, though these conditions can risk sample decomposition. tdx.cat

¹H NMR: Proton NMR spectra of bis-triazines often exhibit complex multiplets, especially for aliphatic moieties, due to dynamic equilibria between different conformers. For instance, the ¹H-NMR spectrum of a particular triazine showed broad multiplets for methylene (B1212753) protons, indicating multiple species in equilibrium. tdx.cat In some cases, distinct signals can be assigned, such as the singlet for a dimethylamino group. tdx.cat For azo- and hydrazo-linked bis-triazines, the NH-NH protons can appear as broad signals. uri.edu

¹³C NMR: Similar to ¹H NMR, ¹³C NMR spectra can be complex due to the presence of multiple conformers in dynamic equilibrium. tdx.cat Signals for carbon atoms in the triazine ring and attached groups can appear as several split peaks. tdx.cat For example, the ¹³C NMR spectrum of one this compound derivative displayed signals at approximately 172-173 ppm and 170 ppm, attributed to the triazine ring carbons. uri.edu In phosphorus-containing bis-triazines, the presence of various substituents influences the chemical shifts of the triazine ring carbons. mdpi.com

³¹P NMR: For this compound derivatives containing phosphorus, ³¹P NMR is essential. The chemical shifts in ³¹P NMR are sensitive to the electronic environment of the phosphorus atom. For instance, replacing a phosphonate (B1237965) group with an amine group on a triazine precursor leads to high-frequency shifts in the ³¹P-NMR resonances. mdpi.com

2D NMR Techniques: To unravel the complex spectra of bis-triazines, various 2D NMR techniques are employed. ipb.ptnumberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment helps identify spin systems by showing correlations between coupled protons. numberanalytics.comnih.gov It has been used to identify moieties like propylamine (B44156) attached to a this compound core. tdx.cat

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton and carbon signals that are directly bonded, aiding in the assignment of both ¹H and ¹³C spectra. numberanalytics.comnih.gov It has been instrumental in assigning the complex signals of this compound derivatives. tdx.catmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for determining the connectivity of different structural fragments within the molecule. numberanalytics.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule. It can also detect chemical exchange processes. tdx.catipb.ptnumberanalytics.com

Table 1: Representative NMR Data for this compound Derivatives

| Compound Type | Technique | Solvent | Key Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| Azo-linked Bis(dimethoxy-triazine) | ¹H NMR | DMSO-d₆ | 4.06 (s, O-CH₃) | uri.edu |

| Azo-linked Bis(dimethoxy-triazine) | ¹³C NMR | CDCl₃ | 176.7, 174.1 (triazine C), 56.4 (O-CH₃) | uri.edu |

| Hydrazo-linked Bis(dimethoxy-triazine) | ¹H NMR | DMSO-d₆ | 9.75 (br, NH-NH), 3.86 & 3.76 (d, O-CH₃) | uri.edu |

| Hydrazo-linked Bis(dimethoxy-triazine) | ¹³C NMR | DMSO-d₆ | 172.2, 171.7, 169.5 (triazine C), 54.3, 54.2 (O-CH₃) | uri.edu |

| 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine | ¹³C NMR | Solid-state | 162.13, 119.34 | ias.ac.in |

| Organophosphorus-bridged this compound | ³¹P NMR | DMSO-d₆ | High-frequency shifts upon amine substitution | mdpi.com |

Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups and bonding within this compound molecules.

IR Spectroscopy: The IR spectra of this compound derivatives show characteristic absorption bands. mdpi.com Key vibrational modes include:

Triazine Ring: Stretching vibrations of the triazine ring are typically observed in the region of 1550-1590 cm⁻¹. mdpi.comijcmas.com A weak Raman band around 983 cm⁻¹ is attributed to the in-plane radial vibration of the triazine ring. usm.my

C-N Stretching: The stretching of C-N bonds within the triazine ring and connecting to substituents appears around 1410 cm⁻¹ and 1270 cm⁻¹. mdpi.comijcmas.com

Substituent Groups: The presence of various functional groups gives rise to specific bands. For example, N-H stretching in amino-substituted triazines is seen around 3363 cm⁻¹, while N-H bending is at 1525 cm⁻¹. ijcmas.com In organophosphorus-containing bis-triazines, the P=O stretch is observed around 1317 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectra complement IR data and are particularly useful for studying symmetric vibrations. In a study of a phenyl-triazine, prominent Raman peaks were observed at 1601 cm⁻¹ (phenyl group motion) and 1392 cm⁻¹ (conjugated C-C stretching between the phenyl and triazine rings). researchgate.net High-pressure Raman spectroscopy has been used to study the stability and phase transitions of triazine-based materials. uwo.ca

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound Compounds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| -C=N stretching (s-triazine Ring) | 1560 - 1590 | mdpi.comijcmas.com |

| -C-N stretching (s-triazine Ring) | 1270 - 1410 | mdpi.comijcmas.com |

| -N-H stretching (Secondary Amine) | 3040 - 3363 | ijcmas.comrsc.org |

| -N-H bending (Secondary Amine) | 1525 | ijcmas.com |

| P=O stretch | ~1317 | mdpi.com |

| Triazine ring breathing mode (Raman) | ~983 | usm.my |

UV-Vis and fluorescence spectroscopy are employed to investigate the electronic properties and potential applications of bis-triazines in optoelectronic devices. acs.orgmdpi.com

UV-Vis Absorption: this compound derivatives exhibit absorption bands in the UV region. These bands are typically assigned to n-π* and π-π* electronic transitions. chim.it The position and intensity of these bands are influenced by the substituents on the triazine rings and the nature of the spacer connecting them. acs.org For example, bistriazines with a naphthalene (B1677914) spacer show absorption bands where the lowest wavelength band is assigned to n-π* transitions and the highest wavelength band to π-π* transitions. chim.it In some cases, solvatochromism is observed, where the absorption maxima shift with solvent polarity, indicating intramolecular charge transfer (ICT). sioc-journal.cn

Fluorescence Spectroscopy: While many monotriazines are non-emissive, certain this compound structures are blue emitters. acs.org The fluorescence properties are highly dependent on the molecular structure, including the nature of the donor and acceptor groups and the conjugation length. acs.orgsioc-journal.cn Some bis-triazines exhibit large Stokes shifts and significant quantum yields. acs.org The emission spectra can also be sensitive to the solvent environment, with emission peaks shifting to longer wavelengths (redshift) in more polar solvents, suggesting a more polar excited state than the ground state. nih.gov Aggregation-induced emission (AIE) has also been observed in some star-shaped triazine derivatives. sioc-journal.cn

Table 3: Photophysical Properties of Selected this compound Derivatives

| Compound Type | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Key Findings | Reference |

|---|---|---|---|---|---|

| Bistriazines with Naphthalene Spacer | Dichloromethane | UV region | 387 - 390 | Formation of aggregates in solution assumed. | chim.it |

| Bistriazines with Phenylenediamine Spacers | Various | - | Blue emission | Show interesting solvatochromic effect with large Stokes shifts. | acs.org |

| Star-shaped Triphenylene-triazine | Various | - | Blue to orange | Exhibits solvatochromism and aggregation-induced emission (AIE). | sioc-journal.cn |

| Fused this compound Dyes | Various | - | Red-shifted in polar solvents | Indicates a more polar excited state due to ICT. | nih.gov |

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation patterns of this compound compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for confirming the elemental composition of newly synthesized bis-triazines. ias.ac.inekb.egarabjchem.orgnih.govcsic.es Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. rsc.orgnih.gov

Tandem Mass Spectrometry (MS/MS): Tandem MS is used to study the fragmentation pathways of bis-triazines, providing structural insights. acs.orgnumberanalytics.com In ESI-CID-MS/MS studies, protonated molecules ([M+H]⁺) are selected as precursor ions. acs.org The fragmentation behavior is influenced by the molecular backbone (e.g., pyridine, benzene, triazine) and the spacer groups. acs.org For some triazine-based polymers, fragmentation occurs at the aliphatic C-N bonds in the linkers and through the degradation of the triazine rings themselves, yielding predictable fragments that help confirm the monomer sequence. researchgate.net A notable fragmentation pattern for some phosphine-based triazine compounds is cross-ring fragmentation. acs.org

Table 4: Mass Spectrometry Data for this compound Characterization

| Technique | Ionization Mode | Key Application | Observed Fragmentation | Reference |

|---|---|---|---|---|

| HRMS | ESI, MALDI-TOF | Confirming molecular formula | Provides accurate m/z for [M+H]⁺ or [M]⁺ | ias.ac.inekb.egnih.gov |

| Tandem MS (CID) | ESI | Structural elucidation | Cleavage of C-N bonds, cross-ring fragmentation | acs.orgresearchgate.net |

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for probing the local atomic environment around a specific element. ornl.govacs.org In the context of bis-triazines, XAFS is particularly useful for characterizing metal complexes. It can provide information on the coordination number, bond distances, and the identity of neighboring atoms to the absorbing metal center. This technique has been employed to characterize the coordination environment in complexes formed between this compound ligands and metal ions. ornl.gov

Spectroelectrochemistry combines spectroscopic and electrochemical methods to study the properties of molecules as they undergo redox reactions. For this compound compounds, this technique can be used to monitor changes in their electronic spectra (e.g., UV-Vis) as the oxidation state is varied electrochemically. This provides valuable information about the electronic structure of the different redox species and the nature of the orbitals involved in the electron transfer processes (HOMO and LUMO). Cyclic voltammetry is often used in conjunction with spectroscopy to determine the energy levels of the frontier molecular orbitals in bis-triazines, which is crucial for evaluating their potential in optoelectronic applications. acs.org

Diffraction and Imaging Techniques

Diffraction and imaging techniques are indispensable for elucidating the structural and morphological properties of this compound derivatives at various length scales.

Single crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the crystalline solid state. This technique has been instrumental in confirming the molecular structures of various this compound compounds and understanding their intermolecular interactions, which govern their packing and material properties.

For instance, the reaction of 2,4,6-trichloro-1,3,5-triazine with lithiated tetrathiafulvalene (B1198394) (TTF) yields mono- and bis(TTF)-triazines. unige.ch SC-XRD analysis revealed that while the mono(TTF)-triazine derivative forms segregated stacks of donor and acceptor units, the bis(TTF) derivative exhibits mixed TTF-triazine stacks. unige.ch Similarly, a mono(TTF)-pyridine compound has also been characterized by single-crystal X-ray diffraction. unige.ch

The synthesis of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine, starting from 2,4,6-trichloro-1,3,5-triazine, produced a novel compound whose structure was confirmed by SC-XRD. eurjchem.com The analysis showed that the crystal belongs to the monoclinic system with the space group C2/c. eurjchem.com Another study successfully grew single crystals of 2,4,6-triamino-1,3,5-triazine (melamine) and determined its crystal system to be monoclinic with a space group of P21/c using SC-XRD. researchgate.net

A hydroacridinone-based hydrazino-s-triazine derivative was synthesized and its structure was unambiguously determined using SC-XRD, revealing important details about its molecular packing which is influenced by various hydrogen bonding interactions. mdpi.com In a different study, a new hybrid material, bis(2,4,6-trihydroxy-1,3,5-triazin-1-ium) bischloride monohydrate, was synthesized and its molecular structure was affirmed by single-crystal X-ray diffraction. at.ua

Below is a table summarizing the crystallographic data for selected this compound and related compounds.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Ref |

| 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine | Monoclinic | C2/c | 13.818 | 7.8964 | 30.718 | 96.52 | 3330.0 | eurjchem.com |

| 2,4,6-triamino-1,3,5-triazine | Monoclinic | P21/c | 7.29 | 7.48 | 10.33 | 108.52 | 534 | researchgate.net |

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high magnifications. lucideon.comresearchgate.net When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), it allows for the simultaneous determination of the elemental composition of the sample. qa-group.comthermofisher.com This combination is crucial for characterizing this compound-based materials, providing information on their homogeneity, particle size, and elemental distribution. lucideon.comqa-group.comthermofisher.com

In the development of a solid acid nanocatalyst, 1,1′-(6-(propylamino)-1,3,5-triazine-2,4-diyl)bis(pyridinium) hydrogen sulfate (B86663) was immobilized on halloysite (B83129) nanotubes. rsc.org SEM analysis confirmed that the tubular structure of the halloysite nanotubes was maintained without aggregation after modification. rsc.org EDX analysis, along with elemental mapping, was used to confirm the presence and distribution of the organic moieties on the nanotube surface. rsc.org

Similarly, the synthesis of triazine-based graphitic carbon nitride films on a copper substrate was characterized using SEM, which confirmed that the film was highly homogeneous and free of cracks over large areas. acs.org The combination of SEM and EDX is also invaluable for analyzing contaminants and the thickness of layers in materials. lucideon.com EDX can detect elements from boron to uranium, providing qualitative and quantitative compositional analysis. lucideon.com

Transmission Electron Microscopy (TEM) offers even higher resolution imaging than SEM, allowing for the visualization of the internal structure of materials at the nanoscale. wikipedia.org It is particularly useful for examining the morphology and crystallinity of this compound-based nanomaterials and polymers. mpie.de

For instance, in the study of triazine-based graphitic carbon nitride films, high-resolution TEM (HR-TEM) images and selected area electron diffraction (SAED) revealed a well-defined crystalline structure. acs.org The analysis showed that the in-plane d-spacings of the (100) and (010) lattice planes were consistent with the theoretically predicted AB-stacking of graphitic triazine-based carbon nitride. acs.org TEM has also been used to characterize rhodium nanoparticles supported on covalent triazine-based frameworks, providing insights into the size and distribution of the nanoparticles. mpg.de The technique is a major analytical method in physical, chemical, and biological sciences for detailed structural analysis. wikipedia.org

Thermal Analysis Techniques

Thermal analysis techniques are essential for evaluating the thermal stability and phase behavior of this compound compounds, which is critical for their application in various fields, including as flame retardants and in high-temperature polymers.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a key method for determining the thermal stability and decomposition profile of materials.

The thermal degradation of newly synthesized s-triazine bishydrazino and bishydrazido-based polymers was investigated using TGA. nih.gov For polymers 5a-c, a small initial mass loss between 50-100 °C was attributed to the loss of solvent. The main degradation for these compounds occurred in a single step within the range of 320-460 °C. nih.gov The residual weight at 800 °C for compounds 5a, 5b, and 5c was found to be 16.52%, 25.00%, and 31.55%, respectively, indicating that the nature of the substituent group significantly influences thermal stability. nih.gov

In another study, the thermal stability of organophosphorus-based bridged triazine derivatives, EDA-bis-TEPT and Pip-bis-TEPT, was evaluated. researchgate.net TGA showed that all the compounds exhibited a significant char residue upon pyrolysis under a nitrogen atmosphere, with the char residue increasing with a higher nitrogen-to-phosphorus ratio. researchgate.net The thermal decomposition of bis(4-nitrophenol)-2,4,6-triamino-1,3,5-triazine monohydrate was found to occur in three stages, involving dehydration and decomposition. bibliotekanauki.pl The thermal stability of triazine-amine polymers has been shown to be superior, reaching up to 450°C. researchgate.net

The following table summarizes the TGA data for selected s-triazine polymers.

| Compound | Main Degradation Range (°C) | Mass Loss (%) | Residue at 800°C (%) | Ref |

| Polymer 5a | 320–460 | 57.88 | 16.52 | nih.gov |

| Polymer 5b | 340–450 | 50.50 | 25.00 | nih.gov |

| Polymer 5c | 350–450 | 43.70 | 31.55 | nih.gov |

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions (Tg). linseis.comtorontech.com

DSC was used to investigate the glass transition temperatures of s-triazine bishydrazino and bishydrazido-based polymers under a nitrogen atmosphere. nih.gov The thermal behavior of a hybrid material, bis(2,4,6-trihydroxy-1,3,5-triazin-1-ium) bischloride monohydrate, was also characterized using DSC, in conjunction with TGA. at.ua DSC is a widely used technique for examining polymeric materials to determine their thermal transitions, including Tg, crystallization temperature (Tc), and melting temperature (Tm). wikipedia.org The technique is highly sensitive for detecting weak transitions and provides precise separation of closely occurring thermal events. linseis.com It is a fundamental tool for understanding the thermal properties of materials in various fields, including biology and nanoscience. nih.gov

Chromatographic and Electrophoretic Methods

Liquid Chromatography (LC) and Gas Chromatography (GC) Coupled with Mass Spectrometry

The hyphenation of chromatographic techniques with mass spectrometry (MS) provides powerful and highly sensitive methodologies for the separation, identification, and quantification of this compound compounds and their derivatives. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in the analysis of these compounds across various matrices, from environmental samples to complex biological systems.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a preferred method for the analysis of a wide range of triazine and this compound compounds, particularly for those that are polar, non-volatile, or thermally labile. acs.orgchromatographyonline.com The technique's versatility allows for the direct analysis of many triazine metabolites without the need for chemical derivatization. acs.org Various LC-MS interfaces, including electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), have been successfully employed. researchgate.netnih.gov

Methodologies such as EPA Method 536 utilize LC with tandem mass spectrometry (LC-MS/MS) for the determination of triazine pesticides and their degradation products in drinking water. epa.govthermofisher.com This method often employs Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. epa.gov The separation is typically achieved on reversed-phase columns, such as C18 or phenyl columns, using mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with water, often containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. chromatographyonline.comepa.govthermofisher.commdpi.com For instance, the analysis of triazine herbicides in drinking water can be performed over a concentration range of 0.25–5.0 ng/mL without extensive sample preparation steps like solid-phase extraction (SPE). thermofisher.com

LC-MS has also been crucial in the development and characterization of novel this compound derivatives. In medicinal chemistry, bis(morpholino-1,3,5-triazine) derivatives, investigated as potent PI3K/mTOR inhibitors, were analyzed for purity using analytical HPLC. celcuity.com Similarly, novel triazine-based brominated flame retardants have been identified and quantified in environmental samples using high-performance liquid chromatography coupled to a tandem mass spectrometer (HPLC-MS/MS). researchgate.net High-resolution mass spectrometry (HRMS) coupled with HPLC is also used to identify unknown this compound compounds and their transformation products in various environmental matrices. nih.gov

Table 1: Examples of LC-MS/MS Methods for Triazine Compound Analysis

| Analyte(s) | LC Column | Mobile Phase | Ionization/Detection | Application | Reference(s) |

|---|---|---|---|---|---|

| Atrazine, Simazine, Propazine, Cyanazine & degradates | Kinetex 2.6 µm XB-C18 | Acetonitrile/Water with Formic Acid | ESI-MS/MS | Drinking Water (EPA Method 536) | chromatographyonline.com |

| Atrazine, Atrazine-desethyl, Atrazine-desisopropyl, Cyanazine, Propazine, Simazine | Hypersil GOLD column | Acetonitrile/Water with Ammonium Acetate | ESI-MS/MS (MRM) | Drinking Water Analysis | thermofisher.com |

| Nine triazines & eight degradation products | Not Specified | Not Specified | LC-ESI-MS/MS | Seawater and Marine Sediments | nih.gov |

| Eight triazine herbicides & three metabolites | Not Specified | Acetonitrile/Water | APCI-MS | Food Samples | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable triazine compounds, particularly triazine herbicides in environmental samples. nih.govresearchgate.net US EPA Method 619, for example, specifies GC-MS for the determination of certain triazine pesticides in municipal and industrial wastewater. thermofisher.com The high sensitivity of GC-MS is often enhanced by operating the mass spectrometer in Selective Ion Monitoring (SIM) mode, which allows for the quantification of analytes at very low concentrations, with detection limits reported as low as 0.1 pg/mL. mdpi.com

Successful separation of various triazine compounds has been achieved on low-polarity capillary columns, such as those with a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., TG-5SilMS or ZB-50), or on wax-based columns like DB-Wax. chromatographyonline.comthermofisher.commdpi.com The analysis involves a programmed temperature ramp of the GC oven to facilitate the elution and separation of the target compounds. thermofisher.com

While parent triazine herbicides are amenable to direct GC-MS analysis, their more polar metabolites often require a chemical derivatization step to increase their volatility and thermal stability. acs.org GC-MS has also been applied to study the thermal decomposition of energetic materials, such as azo- and hydrazo-linked bis-triazines, where it is used to identify the gaseous decomposition products, providing insight into the stability of the triazine ring system. uri.edu

Table 2: Examples of GC-MS Methods for Triazine Compound Analysis

| Analyte(s) | GC Column | Key Method Parameters | Application | Reference(s) |

|---|---|---|---|---|

| Various triazine pesticides | TraceGOLD TG-5SilMS | Oven: 60°C (5 min), 8°C/min to 300°C (10 min); Splitless injection | Wastewater (EPA Method 619) | thermofisher.com |

| Eight 1,3,5-triazine (B166579) herbicides | Capillary DB-Wax (30 m x 0.32 mm x 0.25 µm) | Selective Ion Monitoring (SIM) mode | Environmental Water and Soil | mdpi.com |

| Simazine, Atrazine, Cyanazine & degradates | Not Specified | Solid-Phase Extraction (SPE) pre-concentration | Environmental Water Samples | nih.gov |

| Various triazine herbicides | Zebron™ ZB-50 | Not Specified | Wastewater (EPA Method 619) | chromatographyonline.com |

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful framework for elucidating the electronic and structural properties of this compound molecules. These methods allow for the precise determination of molecular geometries, energy levels, and charge distributions, which are fundamental to understanding their chemical behavior.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Ground and Excited States

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are extensively utilized to investigate the ground and excited state properties of this compound systems. DFT calculations are employed to optimize molecular geometries, providing stable configurations and fundamental electronic properties such as total energies and electron densities researchgate.netnih.govresearchgate.net. These calculations help in understanding the inherent stability and electronic distribution within the this compound framework researchgate.netresearchgate.net.

TD-DFT is particularly crucial for predicting the optical properties of bis-triazines, such as their absorption and emission spectra researchgate.netnih.govresearchgate.net. By simulating electronic transitions, TD-DFT can identify the energies and characters of excited states, which are critical for applications in optoelectronics and photochemistry researchgate.netnih.govresearchgate.net. Studies have shown that the electronic structure and photophysical properties, including absorption and emission wavelengths, are significantly influenced by the molecular design and substituents on the this compound core researchgate.netnih.govresearchgate.net. For instance, the redshift in emission peaks observed in some this compound derivatives suggests that the singlet excited state is more polar than the ground state, indicating intermolecular charge transfer (ICT) processes researchgate.netnih.gov. The choice of basis sets, such as B3LYP/6-311G(d,p) or B3LYP/6-311**G(d,p), is commonly used to achieve accurate predictions of these properties researchgate.netnih.govresearchgate.netresearchgate.net.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals, Charge Distribution)

A key aspect of electronic structure analysis involves determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. The HOMO-LUMO energy gap serves as a crucial indicator of a molecule's electronic and optical properties, influencing its reactivity, conductivity, and light absorption characteristics researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. Smaller HOMO-LUMO gaps generally correlate with higher polarizability and potential for significant nonlinear optical (NLO) properties researchgate.netnih.gov. For some this compound derivatives, calculated HOMO-LUMO gaps have been reported, providing insights into their electronic behavior researchgate.net.

Molecular orbital analysis reveals the spatial distribution of electrons, illustrating where the HOMO and LUMO are localized within the molecule researchgate.netnih.govresearchgate.netresearchgate.net. This distribution is essential for understanding charge transfer processes and the nature of electronic transitions. Charge distribution analysis, often performed using methods like Mulliken population analysis or by examining electron density maps, quantifies the electron density at different atoms or regions of the molecule researchgate.netresearchgate.netresearchgate.net. This information is vital for predicting molecular polarity, electrostatic interactions, and potential sites for chemical reactions researchgate.netnih.govresearchgate.netresearchgate.net. For example, the localization of HOMO and LUMO on different parts of the molecule can indicate limited interaction between molecular subunits, affecting spectroscopic properties researchgate.net.

Bonding Analysis (Covalent and Electrostatic Interaction Contributions)

Bonding analysis techniques, such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory, provide detailed insights into the nature and strength of chemical bonds and intermolecular interactions within this compound systems researchgate.netresearchgate.netwisc.eduresearchgate.net. NBO analysis helps in understanding electron delocalization and the types of orbital interactions, including sigma (σ) and pi (π) bonding, as well as hyperconjugative effects researchgate.netresearchgate.netwisc.edu. AIM theory allows for the quantification of electron density at bond critical points, providing measures of bond order and interaction strength, and differentiating between covalent and electrostatic contributions researchgate.netresearchgate.netresearchgate.net.

These analyses are crucial for understanding the stability of the this compound core and the interactions between different functional groups or with other molecules. For instance, studies on related systems have shown that electrostatic interactions often play a dominant role in the binding of metal ions to ligands, while covalent contributions also significantly influence bond strength researchgate.net. Understanding these contributions is key to designing molecules with specific binding affinities and structural integrity.

Prediction of Spectroscopic and Reactivity Descriptors (e.g., Chemical Potential, Electronegativity, Hardness, Softness)

Conceptual DFT provides a suite of global reactivity descriptors that can be derived from the electronic structure of molecules. These include chemical potential (μ), electronegativity (χ), chemical hardness (η), and softness (σ) researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. These parameters offer valuable predictions about a molecule's stability and its propensity to undergo chemical reactions.

Chemical Potential (μ) : Related to the negative of electronegativity, it indicates the ease with which a molecule can donate or accept electrons.

Electronegativity (χ) : Measures the tendency of an atom or molecule to attract electrons.

Chemical Hardness (η) : Quantifies the resistance of a molecule to undergo a change in its electron number or chemical potential. Higher hardness generally implies greater stability and lower reactivity researchgate.netnih.govresearchgate.net.

Softness (σ) : The inverse of hardness, indicating the ease with which a molecule can be polarized or undergo chemical reactions.

Calculations for this compound derivatives have reported values for these descriptors, allowing for comparisons of their relative stabilities and reactivities researchgate.netnih.govresearchgate.net. For example, a molecule with a high chemical hardness is generally considered more stable and less reactive nih.govresearchgate.net. These theoretical predictions are instrumental in guiding experimental synthesis and application development by identifying molecules with desired reactivity profiles.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound systems, particularly in complex environments like solutions, and their interactions with other species, such as metal ions.

Investigation of Ligand-Metal Interaction Dynamics in Solution

This compound derivatives can function as ligands in coordination chemistry, forming complexes with metal ions. Molecular Dynamics simulations are powerful tools for investigating the dynamic aspects of these ligand-metal interactions in solution researchgate.netacs.orgacs.org. These simulations can provide detailed information on the stability of the complexes, the nature of the coordination bonds, and the dynamic processes involved in binding and dissociation.

MD simulations can reveal how this compound ligands coordinate to metal centers, including the preferred coordination modes, bond lengths, and angles acs.orgacs.org. They can also shed light on the influence of solvent molecules on these interactions, such as solvation effects and their impact on complex stability and dynamics acs.orgacs.org. For instance, simulations can track the residence times of ligands at metal centers or the conformational changes of the complex in response to the surrounding solvent acs.orgacs.org. Such studies are crucial for understanding separation processes, catalysis, and the design of functional materials involving metal-bis-triazine complexes. For example, studies on related systems have used MD simulations in conjunction with DFT to understand the complexation of lanthanide and actinide ions with ligands, providing insights into selectivity and binding energies researchgate.netacs.orgacs.org.

Compound List:

this compound

Triazine-thione derivatives

Fused triazine derivatives

Oligothiophenes with 1,2,4-triazine (B1199460) and 5,5′-bi-1,2,4-triazine units

Ruthenium(II) complexes bearing directly fused extended π-systems

Bis-fused triazines

1,2,4-triazine

5,5′-bi-1,2,4-triazine

Acenaphthopyrazine derivatives

Bis(1,4-dithiafulvalene) derivatives

this compound-bipyridine (BTBP) ligands

Phenanthroline-based BODIPY fluorophores

Bis(mer-tridentate) bridging ligands

Bis(triazolyl)bisphosphanes

Bis(2-methylphenyl)phosphino]benzene

Bis(2-ethylphenyl)phosphino]benzene

Bis(2-isopropylphenyl)phosphino]benzene

Bis(1,2,4-triazolyl-1-yl)-biphenyl (btb)

1,10-phenanthroline-embedded porphyrin analogues

Bis(acylpyrazolone)

Substituted phosphine (B1218219) oxide

N,N,N,N-tetra-2-ethylhexyl diglycol amide (TEHDGA)

N,N,N',N'-tetraoctyl-3-oxapentanediamide (TODGA)

6,6′-bis(1,2,4-triazin-3-yl)-2,2′-bipyridine (BTBP)

2,9-bis(1,2,4-triazin-3-yl)-1,10-phenanthroline (BTPhen)

Diglycolamic acid-functionalised carbon nanotubes (CNT-DGA)

1-hydroxypyridin-2-one (1,2-HOPO)

TPEN (Tetra(2-pyridyl)ethylenediamine)

PPDEN (Penta(2-pyridyl)ethylenediamine)

Ac-GSDHSGDSK-NH2

Ac-GSDHSGASK-NH2

Ac-GADHAGDAK-NH2

Ac-GSDH-NH2

Ac-HSGD-NH2

Understanding Self-Assembly and Aggregation Phenomena

The ability of molecules to self-assemble into ordered structures is a cornerstone of supramolecular chemistry and materials science. This compound systems, owing to their inherent symmetry and the presence of nitrogen atoms capable of participating in various non-covalent interactions, exhibit notable self-assembly and aggregation behaviors. Research has demonstrated that intermolecular interactions, such as hydrogen bonding and π–π stacking, play crucial roles in dictating the supramolecular architectures formed by triazine derivatives chim.itresearchgate.netacs.orgrsc.orgacs.org.

For instance, bis-ureidotriazine derivatives have been shown to form dimers through quadruple hydrogen bonding, which can further assemble into helical stacks stabilized by π–π interactions acs.org. These ordered arrangements are critical for developing functional materials. Similarly, metal complexes incorporating this compound ligands can self-assemble into intricate supramolecular structures driven by coordination bonds and hydrogen bonding, as observed in Fe(III) complexes with pyrazolyl-s-triazine ligands acs.orgmdpi.com. The systematic study of these interactions allows for the programmed construction of materials with predictable properties, leveraging the triazine scaffold as a fundamental building block for oligomers, macrocycles, and dendrimers rsc.org.

Structure-Reactivity and Structure-Property Relationship Studies

The relationship between the molecular structure of this compound compounds and their resulting electronic, steric, and reactive properties is a key area of investigation. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these relationships.

Influence of Substituents on this compound Electronic and Steric Properties

Analysis of these hybrids using DFT methods, including Frontier Molecular Orbital (FMO) theory, allows for the determination of global reactivity descriptors such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, energy gaps (ΔEgap), ionization potentials (IP), electron affinities (EA), electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and electrophilicity (ω) rsc.org. Electron-donating substituents generally lead to higher HOMO energies and lower LUMO energies, resulting in smaller energy gaps and increased electron density distribution. Conversely, electron-withdrawing groups tend to lower both HOMO and LUMO energies, often increasing the energy gap and chemical hardness, thereby enhancing stability but potentially reducing reactivity rsc.orgias.ac.in.

Advanced Characterization and Analytical Methodologies

Development of Novel and Highly Efficient Synthetic Strategies

The quest for more efficient, atom-economical, and environmentally benign synthetic routes for bis-triazines is a primary research focus. This includes exploring novel catalytic systems, one-pot reaction sequences, and flow chemistry approaches to improve yields, reduce reaction times, and minimize waste generation. The development of modular synthetic platforms will enable rapid access to diverse bis-triazine libraries for high-throughput screening in various applications.

Rational Design of this compound Architectures for Precision Applications

Future research will emphasize the rational design of this compound architectures tailored for specific functions. This involves leveraging computational chemistry and structure-activity relationship (SAR) studies to predict and optimize properties such as electronic band gaps, luminescence quantum yields, and metal-binding affinities. Designing bis-triazines with precise spatial arrangements of functional groups will be crucial for applications requiring high specificity, such as targeted drug delivery or advanced sensing.

Integration of Bis-Triazines into Hybrid and Multifunctional Material Systems

There is significant potential in integrating this compound units into hybrid and multifunctional material systems. This could involve incorporating them into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or polymer composites to impart unique electronic, optical, or catalytic properties. For instance, bis-triazines could serve as photoactive components in hybrid solar cells or as sensing elements in advanced diagnostic tools.

Advanced Computational Modeling for Predictive Design and Discovery

Advanced computational modeling techniques, including density functional theory (DFT) and molecular dynamics simulations, will play an increasingly vital role in the predictive design and discovery of new this compound compounds. These methods can accurately predict molecular structures, electronic properties (e.g., HOMO-LUMO gaps, polarizability), reactivity, and interaction energies with metal ions or biological targets. This in silico approach can significantly accelerate the discovery process and reduce experimental costs.

Exploration of Unconventional Reactivity and Catalytic Pathways

Investigating the unconventional reactivity and catalytic potential of bis-triazines offers exciting research opportunities. Their nitrogen-rich heterocyclic nature suggests potential roles in organocatalysis or as ligands in transition metal catalysis. Exploring their behavior in inverse electron-demand Diels-Alder reactions, for example, could lead to novel polymerization pathways for high-performance materials psu.edu. Understanding their redox properties could also unlock applications in electrocatalysis or energy storage.

Expansion into New Application Domains (within academic scope and exclusions)

The versatility of bis-triazines suggests their potential expansion into new application domains. Beyond established areas like actinide separation and optoelectronics, research could explore their use in areas such as:

Biomedical Imaging: Developing fluorescent this compound probes for cellular imaging or diagnostics.

Molecular Electronics: Designing this compound-based molecular wires or switches.

Gas Storage and Separation: Incorporating this compound units into porous materials for selective gas adsorption.

Photocatalysis: Utilizing their light-absorbing and charge-transfer properties for photocatalytic applications.

These explorations will remain within the academic scope, focusing on fundamental research and material development, while adhering to the exclusion of dosage, safety, and specific commercial information.

Conclusion

Bis-triazines represent a dynamic area of chemical research, offering a rich platform for innovation. Their tunable structures and versatile properties have already led to significant advancements in materials science and separation technologies. The future holds immense promise for developing novel synthetic methodologies, designing sophisticated bis-triazine architectures for precision applications, and integrating them into advanced hybrid systems. Through continued exploration, particularly leveraging computational tools and investigating unconventional reactivity, bis-triazines are poised to contribute to a wide array of cutting-edge scientific and technological developments.

Compound List

Bis-triazine: A general term for organic compounds containing two triazine rings.

3,6-Diphenyl-1,2,4-triazine: A specific this compound derivative with phenyl groups at the 3 and 6 positions of a 1,2,4-triazine (B1199460) ring.

6,6'-Bis(1,2,4-triazin-3-yl)-2,2'-bipyridine (BTBP): A this compound ligand incorporating a bipyridine core, used in actinide separation.

2,9-Bis(1,2,4-triazin-3-yl)-1,10-phenanthroline (BTPhen): A this compound ligand based on a phenanthroline scaffold, also utilized in actinide separation.

Bis-(triazine-4,6-dithiol-yl-2)-disulphide: A compound formed from the reaction of sodium thiocyanate (B1210189) with nitric acid.

Triazine-2,4,6-tritiol: A triazine derivative formed from the trimerization of thiocyanate.

Fused-triazine derivatives: this compound structures where the triazine rings are fused to other ring systems.

Q & A

Q. How can researchers optimize the synthesis of bis-triazine derivatives for reproducible results?

Methodological Answer :

-

Experimental Design : Use factorial design to systematically vary synthesis parameters (e.g., temperature, solvent polarity, catalyst concentration) and identify optimal conditions . For example:

Parameter Tested Range Impact on Yield (%) Temperature 60°C–120°C 25–82 Solvent (DMF/H₂O ratio) 1:1–1:5 40–75 Reaction Time 4–24 hours 30–90 -

Data Validation : Characterize products using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural integrity .

-

Reproducibility : Document reaction conditions meticulously (e.g., inert atmosphere, stirring rate) to align with protocols in peer-reviewed journals .

Q. What analytical techniques are most effective for characterizing this compound stability under varying pH conditions?

Methodological Answer :

- Stability Assays : Perform accelerated degradation studies using HPLC or UV-Vis spectroscopy to monitor decomposition kinetics at pH 3–11 .

- Control Variables : Maintain consistent ionic strength (e.g., 0.1 M buffer) to isolate pH effects.

- Data Interpretation : Compare degradation half-lives (t₁/₂) across pH levels to identify hydrolytically labile functional groups (e.g., ester linkages in this compound derivatives) .

Advanced Research Questions

Q. How can contradictions in reported catalytic activity of this compound complexes be resolved?

Methodological Answer :

- Literature Meta-Analysis : Systematically categorize discrepancies (e.g., conflicting turnover numbers in oxidation reactions) by comparing substrate scope, catalyst loading, and reaction media across studies .

- Controlled Replication : Reproduce key experiments using standardized substrates (e.g., styrene epoxidation) and adjust variables (e.g., O₂ pressure, solvent dielectric constant) to isolate confounding factors .

- Sensitivity Analysis : Use computational tools (e.g., DFT) to model electronic effects of substituents on triazine rings and correlate with experimental activity trends .

Q. What strategies are effective for integrating computational and experimental data in this compound ligand design?

Methodological Answer :

- Multi-Method Workflow :

- Docking Studies : Screen ligand libraries against target proteins (e.g., kinases) using molecular docking to prioritize candidates .

- Synthesis & Testing : Validate top candidates via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

- QSPR Modeling : Develop quantitative structure-property relationship (QSPR) models to predict binding affinities from electronic descriptors (e.g., Hammett σ values) .

- Data Fusion : Combine experimental IC₅₀ values with computed binding energies to refine predictive algorithms .

Q. How should researchers address variability in this compound fluorescence quantum yields across studies?

Methodological Answer :

- Standardization : Adopt IUPAC-recommended protocols for quantum yield measurements (e.g., using quinine sulfate as a reference) .

- Environmental Controls : Report solvent degassing procedures, temperature (±0.1°C), and excitation wavelengths to minimize artifacts.

- Error Analysis : Calculate confidence intervals for repeated measurements (n ≥ 5) and use ANOVA to assess significance of solvent/pH effects .

Key Methodological Resources

- Experimental Protocols : Refer to Beilstein Journal of Organic Chemistry guidelines for reproducible synthetic procedures .

- Computational Tools : Use Gaussian or ORCA for DFT calculations; cite basis sets and convergence criteria explicitly .

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing spectral data or crystallographic files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.